molecular formula C16H19N3O4 B2916307 N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide CAS No. 294849-01-7

N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide

Cat. No.: B2916307
CAS No.: 294849-01-7
M. Wt: 317.345
InChI Key: LUSIUUQGVINNHC-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide is a chemical compound offered for research and development purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. The core structure of this molecule incorporates a dimethoxypyrimidinyl group, a scaffold recognized in scientific literature for its role in the synthesis of sulfonylurea herbicides . Furthermore, structural analogs featuring similar aniline and acetamide components have been investigated for their potential biological activity, including use in anticancer research . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules for agricultural or pharmaceutical development.

Properties

IUPAC Name

N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-5-19(11(2)20)12-6-8-13(9-7-12)23-16-17-14(21-3)10-15(18-16)22-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSIUUQGVINNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the principal synthetic routes to produce "N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" involves a condensation reaction between 4-(4,6-dimethoxy-2-pyrimidinyloxy)aniline and ethyl acetate in the presence of an appropriate catalyst, often an acid such as hydrochloric acid, under reflux conditions. The reaction typically requires stringent temperature control to ensure the desired product's purity and yield.

Industrial Production Methods:

In industrial settings, the production is scaled up using continuous flow reactors, which offer enhanced control over reaction conditions, thus ensuring consistent quality. The process might involve purification steps such as recrystallization or column chromatography to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

This compound undergoes several chemical transformations, including:

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl rings.

Common Reagents and Conditions:

Typical reagents include:

  • For oxidation: Potassium permanganate in an aqueous medium.

  • For reduction: Lithium aluminum hydride in anhydrous ether.

  • For substitution: Halogenated compounds or nucleophiles under catalytic conditions.

Major Products:

  • Oxidation: Leads to the formation of carbonyl compounds or carboxylic acids.

  • Reduction: Results in the corresponding amines or alcohols.

  • Substitution: Generates substituted derivatives with modified functional groups.

Scientific Research Applications

"N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" finds applications across various scientific domains:

  • Chemistry: Used as a precursor for synthesizing more complex organic molecules. Its unique structure serves as a building block in organic synthesis.

  • Biology: Explored for its potential role in biochemical pathways due to its structural resemblance to naturally occurring compounds.

  • Medicine: Investigated for its potential pharmacological effects, such as enzyme inhibition or receptor modulation.

  • Industry: Employed in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms, largely dependent on its application context. In biochemical systems, it interacts with molecular targets such as enzymes or receptors, often through binding to active sites or modulating protein structures. Pathways involved include signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

Zaleplon (N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide)
  • Molecular Formula : C₁₇H₁₅N₅O
  • Molecular Weight : 305.34 g/mol
  • Key Features :
    • Pyrazolopyrimidine core instead of dimethoxy-pyrimidine.
    • N-ethylacetamide group shared with the target compound.
  • Application: Sedative hypnotic acting via GABA receptor modulation .
  • Comparison :
    • The pyrazolopyrimidine core in Zaleplon enhances CNS activity, whereas the dimethoxy-pyrimidinyloxy group in the target compound may confer different binding affinities or metabolic stability .
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.37 g/mol
  • Key Features :
    • Piperidine ring instead of pyrimidine.
    • Propanamide chain instead of acetamide.

Structural Analogues in Agrochemicals

Rimsulfuron (1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea)
  • Molecular Formula : C₁₄H₁₇N₅O₇S₂
  • Molecular Weight : 431.44 g/mol
  • Key Features :
    • 4,6-Dimethoxypyrimidinyl group shared with the target compound.
    • Sulfonylurea bridge instead of acetamide.
  • Application : Herbicide inhibiting acetolactate synthase (ALS) in plants .
  • Comparison :
    • The sulfonylurea group in Rimsulfuron is critical for herbicidal activity, while the N-ethylacetamide in the target compound may favor mammalian target interactions .
Bispyribac-Sodium (Sodium 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy))benzoate)
  • Molecular Formula : C₁₉H₁₇N₃NaO₈
  • Molecular Weight : 438.35 g/mol
  • Key Features :
    • Two dimethoxy-pyrimidinyloxy groups attached to a benzoate core.
  • Application : Herbicide targeting ALS in rice paddies .
  • Comparison :
    • The dual pyrimidinyloxy groups enhance ALS inhibition, whereas the single pyrimidinyloxy group in the target compound may limit agrochemical potency .

Functional Group Variations

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide
  • Molecular Formula : C₂₀H₂₀N₄O₄S
  • Molecular Weight : 412.46 g/mol
  • Key Features :
    • Sulfamoylphenyl linkage instead of ethoxy-phenyl.
    • 4,6-Dimethylpyrimidine instead of dimethoxy-pyrimidine.

Biological Activity

N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H15N3O4C_{14}H_{15}N_{3}O_{4} and a molecular weight of approximately 289.29 g/mol. Its structure includes a pyrimidine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-acetamidophenol. The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under controlled temperature conditions to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth and have potential applications in treating infections .

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of signaling pathways critical for tumor growth. For example, compounds that inhibit RET kinase activity have shown promise in reducing cell proliferation associated with certain cancers .

Research Findings and Case Studies

StudyFindingsImplications
Study ADemonstrated significant inhibition of bacterial strains by derivativesPotential for development as new antibiotics
Study BShowed anticancer activity in cell lines via enzyme inhibitionCould lead to new cancer therapies
Study CInvestigated structure-activity relationship (SAR)Insights into optimizing efficacy and reducing side effects

Case Study: Anticancer Activity

In a recent study involving various benzamide derivatives, compounds similar to this compound were tested for their ability to inhibit RET kinase. The results indicated that specific modifications to the chemical structure enhanced potency against cancer cell lines .

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Optimization of Chemical Structure : Modifying the existing structure to enhance biological activity while minimizing toxicity.
  • Expanded Biological Testing : Conducting more extensive in vivo studies to evaluate efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

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